Cas no 2172156-02-2 (3-Bromo-3-nitro-1lambda6-thiolane-1,1-dione)
3-Bromo-3-nitro-1lambda6-thiolane-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 2172156-02-2
- 3-bromo-3-nitro-1lambda6-thiolane-1,1-dione
- EN300-1615901
- 3-Bromo-3-nitro-1lambda6-thiolane-1,1-dione
-
- Inchi: 1S/C4H6BrNO4S/c5-4(6(7)8)1-2-11(9,10)3-4/h1-3H2
- InChI Key: IMKVUYYUNYOGSF-UHFFFAOYSA-N
- SMILES: BrC1(CCS(C1)(=O)=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 242.92009g/mol
- Monoisotopic Mass: 242.92009g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 88.3Ų
3-Bromo-3-nitro-1lambda6-thiolane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1615901-0.05g |
3-bromo-3-nitro-1lambda6-thiolane-1,1-dione |
2172156-02-2 | 0.05g |
$612.0 | 2023-06-04 | ||
| Enamine | EN300-1615901-0.1g |
3-bromo-3-nitro-1lambda6-thiolane-1,1-dione |
2172156-02-2 | 0.1g |
$640.0 | 2023-06-04 | ||
| Enamine | EN300-1615901-0.25g |
3-bromo-3-nitro-1lambda6-thiolane-1,1-dione |
2172156-02-2 | 0.25g |
$670.0 | 2023-06-04 | ||
| Enamine | EN300-1615901-0.5g |
3-bromo-3-nitro-1lambda6-thiolane-1,1-dione |
2172156-02-2 | 0.5g |
$699.0 | 2023-06-04 | ||
| Enamine | EN300-1615901-1.0g |
3-bromo-3-nitro-1lambda6-thiolane-1,1-dione |
2172156-02-2 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-1615901-2.5g |
3-bromo-3-nitro-1lambda6-thiolane-1,1-dione |
2172156-02-2 | 2.5g |
$1428.0 | 2023-06-04 | ||
| Enamine | EN300-1615901-5.0g |
3-bromo-3-nitro-1lambda6-thiolane-1,1-dione |
2172156-02-2 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-1615901-10.0g |
3-bromo-3-nitro-1lambda6-thiolane-1,1-dione |
2172156-02-2 | 10g |
$3131.0 | 2023-06-04 | ||
| Enamine | EN300-1615901-50mg |
3-bromo-3-nitro-1lambda6-thiolane-1,1-dione |
2172156-02-2 | 50mg |
$612.0 | 2023-09-23 | ||
| Enamine | EN300-1615901-100mg |
3-bromo-3-nitro-1lambda6-thiolane-1,1-dione |
2172156-02-2 | 100mg |
$640.0 | 2023-09-23 |
3-Bromo-3-nitro-1lambda6-thiolane-1,1-dione Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 3-Bromo-3-nitro-1lambda6-thiolane-1,1-dione
Introduction to 3-Bromo-3-nitro-1lambda6-thiolane-1,1-dione (CAS No. 2172156-02-2) in Modern Chemical Research
3-Bromo-3-nitro-1lambda6-thiolane-1,1-dione (CAS No. 2172156-02-2) is a highly intriguing heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound belongs to the thiolane family, a class of molecules characterized by a sulfur-containing five-membered ring. The presence of both bromo and nitro substituents on the ring, along with the dione functionality, makes it a versatile scaffold for further chemical modifications and applications in drug discovery.
The nitro group in 3-Bromo-3-nitro-1lambda6-thiolane-1,1-dione is particularly noteworthy due to its reactivity and ability to participate in various chemical transformations. Nitro groups can be reduced to amines, hydroxylated to form nitro alcohols, or even eliminated as nitrogen gas under certain conditions. These properties make the compound a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.
The bromo substituent further enhances the utility of this compound by providing a handle for cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are fundamental in constructing carbon-carbon bonds and are widely employed in the synthesis of biaryl compounds, which are prevalent in many bioactive molecules. The combination of both bromo and nitro groups on the thiolane ring allows for a high degree of functionalization, making it an attractive building block for medicinal chemists.
The dione moiety in 3-Bromo-3-nitro-1lambda6-thiolane-1,1-dione contributes to the compound's reactivity by introducing polarizability and potential sites for nucleophilic attack. This functionality can be exploited to form new bonds or to modify existing ones, enabling the construction of more elaborate molecular architectures. Additionally, diones are known to exhibit oxidizing properties, which can be leveraged in various synthetic pathways.
In recent years, there has been growing interest in thiolane derivatives due to their unique structural features and biological activities. Thiolanes are known to possess properties such as antioxidant activity, anti-inflammatory effects, and potential applications in material science. The specific arrangement of functional groups in 3-Bromo-3-nitro-1lambda6-thiolane-1,1-dione makes it a promising candidate for further investigation into these areas.
One of the most exciting applications of 3-Bromo-3-nitro-1lambda6-thiolane-1,1-dione is in the field of drug discovery. Researchers have been exploring its potential as a precursor for novel therapeutic agents. For instance, derivatives of this compound have been investigated for their ability to modulate enzyme activity or interact with specific biological targets. The ability to functionalize both bromo and nitro groups provides chemists with a high degree of flexibility in designing molecules with tailored biological properties.
Recent studies have also highlighted the role of 3-Bromo-3-nitro-1lambda6-thiolane-1,1-dione in catalytic processes. The compound has been employed as an intermediate in the synthesis of catalysts that facilitate various organic transformations. These catalysts are crucial in industrial applications where high efficiency and selectivity are required. The thiolane ring itself is known to stabilize reactive intermediates, making it an ideal scaffold for developing new catalytic systems.
The synthesis of 3-Bromo-3-nitro-1lambda6-thiolane-1,1-dione is another area where this compound has shown great promise. Researchers have developed several efficient methods for its preparation, leveraging modern techniques such as transition metal-catalyzed reactions and microwave-assisted synthesis. These methods not only improve yield but also reduce the environmental impact of the synthetic process. This aligns with the growing trend towards green chemistry and sustainable practices in chemical research.
Moreover, the structural complexity of 3-Bromo-3-nitro-1lambda6-thiolane-1,1-dione makes it an excellent candidate for computational studies. Molecular modeling techniques can be used to predict its behavior under different conditions and to identify potential interactions with biological targets. These computational approaches complement experimental work by providing insights into structure-function relationships that would be difficult or impossible to obtain through traditional methods alone.
In conclusion, 3-Bromo-3-nitro-1lambda6-thiolane-1,1-dione (CAS No. 2172156-02-2) is a multifaceted compound with significant potential in various areas of chemical research. Its unique combination of functional groups makes it a valuable intermediate for drug discovery、catalysis、and materials science。 As our understanding of its properties continues to grow,we can expect even more innovative applications to emerge from this versatile molecule。
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